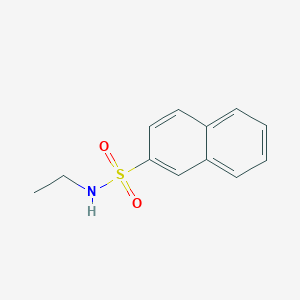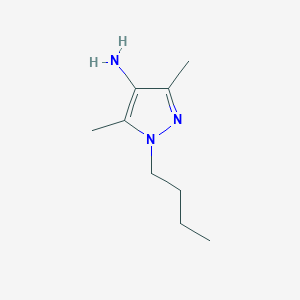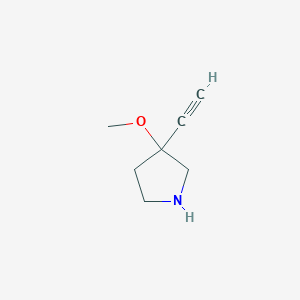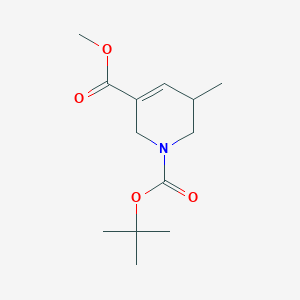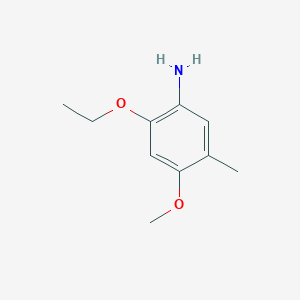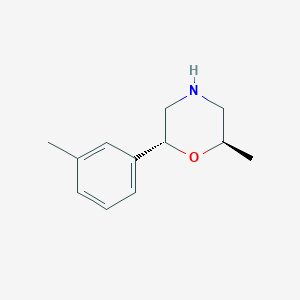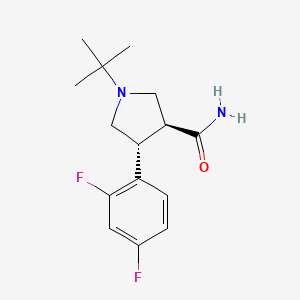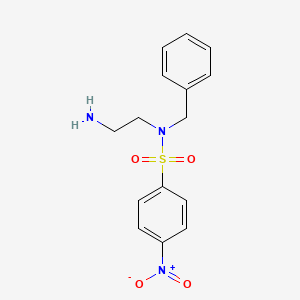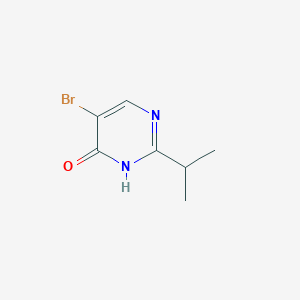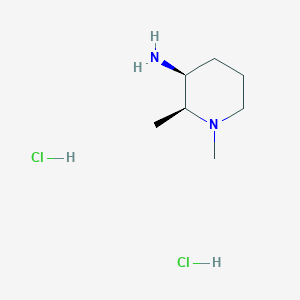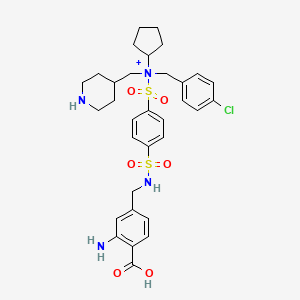
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, sulfonyl, and benzoic acid moieties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid typically involves multiple steps, each requiring specific reagents and conditions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile
Sulfonation Reactions:
Amidation Reactions: The formation of amide bonds is a crucial step in the synthesis of this compound. This can be achieved through the reaction of amines with carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch Reactors: These are commonly used for the synthesis of complex organic compounds. The reaction conditions such as temperature, pressure, and time are carefully controlled to achieve the desired product.
Continuous Flow Reactors: These reactors allow for the continuous production of the compound, which can be advantageous for large-scale production. The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
化学反应分析
Types of Reactions
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation Reactions: These reactions involve the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction Reactions: These reactions involve the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution Reactions: These reactions involve the replacement of one functional group with another. For example, halogenation reactions can introduce halogen atoms into the compound.
Common Reagents and Conditions
The reactions mentioned above typically require specific reagents and conditions. For example:
Oxidation Reactions: Potassium permanganate in acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Substitution Reactions: Halogenation using halogenating agents such as chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may yield alcohols or amines.
科学研究应用
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid has a wide range of scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Medicine: Due to its complex structure, the compound may have potential therapeutic applications. It can be used as a lead compound for the development of new drugs.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function.
Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Signal Transduction Pathways: The compound may modulate specific signal transduction pathways, leading to changes in cellular function and behavior.
相似化合物的比较
2-Amino-4-(((4-(((4-chlorobenzyl)(cyclopentyl)(piperidin-4-ylmethyl)-l4-azanyl)sulfonyl)phenyl)sulfonamido)methyl)benzoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
This compound derivatives: These compounds may have slight variations in their structure, leading to differences in their chemical and biological properties.
Other Sulfonamide Compounds: These compounds may share similar functional groups but differ in their overall structure and properties.
Other Benzoic Acid Derivatives: These compounds may have similar core structures but differ in their substituents, leading to differences in their reactivity and applications.
属性
分子式 |
C32H40ClN4O6S2+ |
|---|---|
分子量 |
676.3 g/mol |
IUPAC 名称 |
[4-[(3-amino-4-carboxyphenyl)methylsulfamoyl]phenyl]sulfonyl-[(4-chlorophenyl)methyl]-cyclopentyl-(piperidin-4-ylmethyl)azanium |
InChI |
InChI=1S/C32H39ClN4O6S2/c33-26-8-5-23(6-9-26)21-37(27-3-1-2-4-27,22-24-15-17-35-18-16-24)45(42,43)29-12-10-28(11-13-29)44(40,41)36-20-25-7-14-30(32(38)39)31(34)19-25/h5-14,19,24,27,35-36H,1-4,15-18,20-22,34H2/p+1 |
InChI 键 |
DJOVZRLQORJGIJ-UHFFFAOYSA-O |
规范 SMILES |
C1CCC(C1)[N+](CC2CCNCC2)(CC3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)NCC5=CC(=C(C=C5)C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methyl-1,3-thiazol-2-yl)methyl]-1H-imidazol-2-amine](/img/structure/B15276445.png)
